molecular formula C10H12Br2 B1443886 1-Bromo-4-(1-bromo-2-methylpropyl)benzene CAS No. 1341871-86-0

1-Bromo-4-(1-bromo-2-methylpropyl)benzene

Cat. No. B1443886
CAS RN: 1341871-86-0
M. Wt: 292.01 g/mol
InChI Key: GRPVJBJLNJCJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(1-bromo-2-methylpropyl)benzene is a chemical compound with the molecular formula C10H12Br2 . It has a molecular weight of 292.010 Da . The IUPAC name for this compound is 1-bromo-2-(1-methylpropyl)benzene .


Physical And Chemical Properties Analysis

1-Bromo-4-(1-bromo-2-methylpropyl)benzene has a molecular weight of 213.114 . It has a density of 1.3±0.0 g/cm3, a boiling point of 228.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.0 mmHg at 25°C .

Scientific Research Applications

Alkylation Reactions

Alkylation of benzene derivatives, including those similar to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene, plays a crucial role in the synthesis of complex organic molecules. For example, the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane, a related compound, under the influence of Lewis and Brønsted acid catalysts results in various alkylation products. These reactions are foundational in creating compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Albar, Khalaf, & Bahaffi, 1997).

Physical Properties Studies

Investigations into the physical properties of bromoalkane and benzene mixtures, such as excess enthalpies and excess volumes, provide essential data for understanding the thermodynamic behavior of similar compounds. Such studies contribute to the field of chemical engineering by informing the design and optimization of chemical processes and systems (Peiró, Gracia, & Losa, 1981).

Fluorescence Properties

Research into the synthesis and fluorescence properties of brominated benzene derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, sheds light on the potential applications of these compounds in optoelectronic devices and sensors. The aggregation-induced emission (AIE) characteristics of these compounds make them candidates for use in organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Liang, 2015).

Radiochemistry Applications

The synthesis of fluoromethyl-benzene derivatives from bromo analogues, including those similar to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene, has implications for the development of new bifunctional labeling agents in radiochemistry. These compounds can be used in positron emission tomography (PET) imaging to study biological processes at the molecular level (Namolingam, Luthra, Brady, & Pike, 2001).

Crystal Structure Analysis

Understanding the crystal structures of bromo- and bromomethyl-substituted benzenes, including those structurally related to 1-Bromo-4-(1-bromo-2-methylpropyl)benzene, provides insights into their chemical reactivity and potential applications in material science. The analysis of crystal structures can reveal information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the design of molecular materials (Jones, Kuś, & Dix, 2012).

properties

IUPAC Name

1-bromo-4-(1-bromo-2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPVJBJLNJCJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1-bromo-2-methylpropyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(1-bromo-2-methylpropyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(1-bromo-2-methylpropyl)benzene
Reactant of Route 3
1-Bromo-4-(1-bromo-2-methylpropyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-(1-bromo-2-methylpropyl)benzene
Reactant of Route 5
1-Bromo-4-(1-bromo-2-methylpropyl)benzene
Reactant of Route 6
1-Bromo-4-(1-bromo-2-methylpropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.